molecular formula C17H17ClN4O5S B4123915 4-(4-CHLOROBENZENESULFONYL)-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE

4-(4-CHLOROBENZENESULFONYL)-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4123915
M. Wt: 424.9 g/mol
InChI Key: KSOFVFJXBUYUPC-UHFFFAOYSA-N
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Description

4-(4-CHLOROBENZENESULFONYL)-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a piperazine ring substituted with a chlorophenyl sulfonyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZENESULFONYL)-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form the intermediate 4-(4-chlorophenylsulfonyl)piperazine. This intermediate is then reacted with 4-nitrophenyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROBENZENESULFONYL)-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions might involve hydrochloric acid, while basic conditions could use sodium hydroxide.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZENESULFONYL)-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The anticancer activity could involve the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-CHLOROBENZENESULFONYL)-N-(4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE is unique due to its combination of a piperazine ring with both a chlorophenyl sulfonyl and a nitrophenyl group

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O5S/c18-13-1-7-16(8-2-13)28(26,27)21-11-9-20(10-12-21)17(23)19-14-3-5-15(6-4-14)22(24)25/h1-8H,9-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOFVFJXBUYUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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